molecular formula C19H28N2O3 B5796704 1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide

1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide

Cat. No. B5796704
M. Wt: 332.4 g/mol
InChI Key: KNVDJQGQMUGXTK-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are of interest due to their diverse potential pharmacological activities. The structure suggests it may interact with biological targets in complex ways, leading to various effects.

Synthesis Analysis

The synthesis of compounds with similar structures involves complex chemical reactions. For example, derivatives of piperidine and pyrazole have been synthesized through multi-step processes, including acylation, sulfonation, and substitution reactions (Wang et al., 2015). These processes are crucial for introducing specific functional groups that determine the compound's activity and selectivity.

Molecular Structure Analysis

The molecular structure of compounds like "1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide" can be analyzed using various spectroscopic and crystallographic techniques. For instance, the structure of related compounds has been elucidated through X-ray diffraction, revealing details about the arrangement of atoms and the geometry of the molecule (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, are influenced by the molecular structure. The presence of specific functional groups like piperidine and carboxamide moieties can lead to interactions with biological targets, influencing the compound's pharmacological profile (Kinoyama et al., 2006).

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-13-6-7-16(24-5)15(12-13)20-17(22)14-8-10-21(11-9-14)18(23)19(2,3)4/h6-7,12,14H,8-11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVDJQGQMUGXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-dimethylpropanoyl)-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide

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